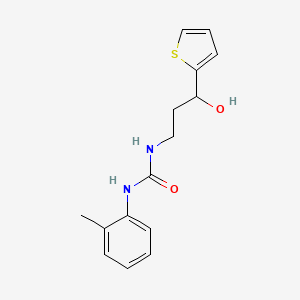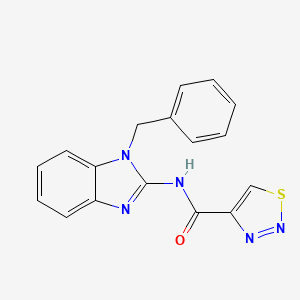
N-(异丙基)喹啉-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(propan-2-yl)quinolin-3-amine” is a chemical compound with the molecular formula C12H14N2 . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “N-(propan-2-yl)quinolin-3-amine”, has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-(propan-2-yl)quinolin-3-amine” consists of a quinoline ring attached to a propan-2-yl group via a nitrogen atom . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “N-(propan-2-yl)quinolin-3-amine”, can undergo various chemical reactions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .科学研究应用
有机合成和催化
- 喹啉衍生物已用于有机合成,展示了它们在复杂分子形成中的用途。例如,2-(呋喃-2-基)噻唑并[5,4-f]喹啉的合成涉及喹啉胺与呋喃-2-羰基氯偶联,然后进行几次亲电和亲核取代反应生成各种含喹啉的化合物(El’chaninov & Aleksandrov, 2017)。
材料科学
- 喹啉衍生物在有机发光二极管 (OLED) 材料的开发中显示出潜力。例如,合成了含有芳基化乙烯并蒽的新型喹喔啉衍生物,并将其评估为红光发射材料,表明喹啉骨架在增强 OLED 性能中的作用(Jang 等人,2011)。
药物化学
- 在药物化学领域,喹啉衍生物已被探索其作为治疗剂的潜力。一项关于 4-氨基喹啉衍生物的合成和体外细胞毒性评估的研究强调了它们对人乳腺癌细胞系的有效性,将喹啉衍生物定位为抗癌药物开发的有希望的候选者(Zhang 等人,2007)。
- 另一项研究发现 5-甲氧基喹啉衍生物是增强子 Zeste 同源物 2 (EZH2) 的有效抑制剂,EZH2 是参与基因调控的关键酶。这些发现强调了喹啉衍生物在靶向癌症治疗中的潜力(Xiang 等人,2015)。
抗菌和抗微生物活性
- 喹啉衍生物也因其抗菌特性而受到评估。一项涉及 N-[(E)-吡啶-3-基亚甲基]喹啉-3-胺 (PMQA) 的过渡金属配合物的合成和表征的研究证明了对多种细菌物种的显着活性,突出了喹啉衍生物在抗菌应用中的潜力(Saeed-ur-Rehman 等人,2013)。
未来方向
Quinoline and its derivatives, including “N-(propan-2-yl)quinolin-3-amine”, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of novel synthesis protocols and the exploration of their biological and pharmaceutical activities are promising future directions .
作用机制
Target of Action
N-(propan-2-yl)quinolin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are likely to be proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their functionMolecular docking studies have shown that n-(propan-2-yl)quinolin-3-amine has a lower binding energy with the proteins in the pi3k/akt/mtor pathway , suggesting a strong interaction.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cellular processes, including cell growth, proliferation, and survival. By interacting with proteins in this pathway, N-(propan-2-yl)quinolin-3-amine could potentially affect these processes, leading to downstream effects such as inhibition of cell proliferation .
Pharmacokinetics
It is predicted to satisfy the adme profile , suggesting that it has suitable properties for bioavailability
Result of Action
The molecular and cellular effects of N-(propan-2-yl)quinolin-3-amine’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound could potentially inhibit cell proliferation, which could be beneficial in the treatment of conditions like cancer .
生化分析
Biochemical Properties
Quinoline derivatives, including N-(propan-2-yl)quinolin-3-amine, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of N-(propan-2-yl)quinolin-3-amine with enzymes or proteins have not been reported in the literature.
Cellular Effects
While specific cellular effects of N-(propan-2-yl)quinolin-3-amine are not documented, quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .
Molecular Mechanism
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
属性
IUPAC Name |
N-propan-2-ylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-11-7-10-5-3-4-6-12(10)13-8-11/h3-9,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQJPNURFLZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-[(2,4-Dimethylphenyl)sulfamoyl]-2-nitrophenyl}amino)acetic acid](/img/structure/B2775174.png)
![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2775176.png)
![6-[(2-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2775177.png)
![2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2775179.png)

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)
![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
